molecular formula C5H7ClO2 B2782336 Methyl 2-chlorobut-3-enoate CAS No. 51171-63-2

Methyl 2-chlorobut-3-enoate

Cat. No.: B2782336
CAS No.: 51171-63-2
M. Wt: 134.56
InChI Key: IVHPZRFUOVMVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chlorobut-3-enoate is a useful research compound. Its molecular formula is C5H7ClO2 and its molecular weight is 134.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

Methyl 2-chlorobut-3-enoate, a versatile chemical compound, plays a significant role in various chemical reactions and synthesis processes. Egorov et al. (2015) described its use in the reaction of hexachlorobutadiene with sodium methoxide, leading to the formation of methyl (Z)-4,4-dimethoxy-2-oxobut-3-enoate (Egorov, Gimalova, Khasanova, & Miftakhov, 2015). Additionally, Gein et al. (2020) synthesized a series of methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylamino}-4-oxobut-2-enoates, showcasing its antimicrobial activity (Gein, Bobrovskaya, Mashkina, Novikova, Makhmudov, Yankin, Danilov, Hvolis, Belonogova, & Gulyaev, 2020).

Organometallic Chemistry

In organometallic chemistry, this compound is used in the synthesis of novel triorganotin(IV) complexes, which are potential candidates for biodiesel production, as illustrated by Zubair et al. (2019) (Zubair, Sirajuddin, Haider, Hussain, Tahir, & Ali, 2019).

Pharmacological Research

While excluding information related to drug use, dosage, and side effects, it's noteworthy that the compound finds application in the synthesis of various pharmacologically relevant molecules. For instance, Drysdale et al. (2000) used it in the synthesis of potent inhibitors of kynurenine-3-hydroxylase, which could act as neuroprotective agents (Drysdale, Hind, Jansen, & Reinhard, 2000).

Material Science and Catalysis

In material science, it's utilized in the development of novel adsorbents for solid-phase extraction, as demonstrated by Tu et al. (2011), who modified activated carbon with ethyl-3-(2-aminoethylamino)-2-chlorobut-2-enoate for the selective extraction of trace gold, palladium, and platinum (Tu, Lu, Chang, Li, Hu, Zhang, & Tian, 2011).

Properties

IUPAC Name

methyl 2-chlorobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c1-3-4(6)5(7)8-2/h3-4H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHPZRFUOVMVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.